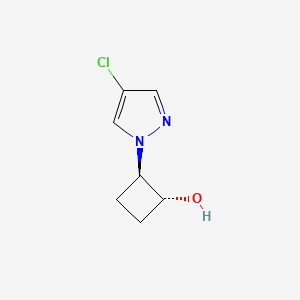
(3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine
Descripción general
Descripción
(3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a fluorinated oxolane ring and a dimethylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dimethylphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the dimethylphenyl group to the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the dimethylphenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-N-(3,5-dimethylphenyl)-4-chlorooxolan-3-amine: Similar structure but with a chlorine atom instead of fluorine.
(3R,4S)-N-(3,5-dimethylphenyl)-4-bromooxolan-3-amine: Similar structure but with a bromine atom instead of fluorine.
(3R,4S)-N-(3,5-dimethylphenyl)-4-iodooxolan-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s performance in various applications compared to its halogenated analogs.
Propiedades
IUPAC Name |
(3R,4S)-N-(3,5-dimethylphenyl)-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8-3-9(2)5-10(4-8)14-12-7-15-6-11(12)13/h3-5,11-12,14H,6-7H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSITRJYXVFDTQ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2COCC2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2COC[C@H]2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B1485388.png)


![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
